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Compound of Interest

Compound Name: Boc-Thr(Me)-OH

Cat. No.: B558113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Boc-O-methyl-L-threonine, a key

building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug

discovery. This document details its physicochemical properties, provides established

experimental protocols for its use, and illustrates a typical synthetic workflow.

Core Compound Data
Boc-O-methyl-L-threonine, a derivative of the essential amino acid L-threonine, is distinguished

by a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl group on the side-

chain hydroxyl. This modification enhances its utility in peptide synthesis by preventing

unwanted side reactions.[1]
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Property Data

Molecular Formula C₁₀H₁₉NO₅

Molecular Weight 233.26 g/mol

CAS Number 48068-25-3

Appearance White powder

Purity ≥ 98% (by NMR)

Storage Conditions 0-8°C

Synonyms
Boc-Thr(Me)-OH, N-tert-Butoxycarbonyl-O-

methyl-L-threonine

Experimental Protocols
The primary application of Boc-O-methyl-L-threonine is in solid-phase peptide synthesis

(SPPS). The Boc protecting group is acid-labile, allowing for its removal under specific

conditions that do not cleave the growing peptide from its solid support until the synthesis is

complete.[2]

Protocol 1: General Synthesis of Boc-Protected Amino
Acids
This protocol outlines the synthesis of a Boc-protected amino acid, such as Boc-L-threonine,

from the corresponding free amino acid.

Materials:

L-threonine

Di-tert-butyl dicarbonate (Boc₂O)

Sodium bicarbonate (NaHCO₃)

Methanol (MeOH)
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Water

Diethyl ether

Saturated aqueous sodium bisulfite solution

2-Methyltetrahydrofuran (2-MeTHF)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve L-threonine in a mixture of methanol and a water solution of sodium bicarbonate.[3]

Add di-tert-butyl dicarbonate to the solution and stir the reaction mixture at room temperature

for 72 hours.[3]

Remove the solvent by vacuum distillation.[3]

Dilute the residue with water and wash with diethyl ether to remove unreacted Boc₂O.[3]

Acidify the aqueous layer with a saturated aqueous sodium bisulfite solution.[3]

Extract the product into 2-methyltetrahydrofuran.[3]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

the Boc-L-threonine product as a white solid.[3]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using
Boc-O-methyl-L-threonine
This protocol describes a single coupling cycle in a typical Boc-SPPS workflow on a resin

support.

Materials:

Peptide-resin (with a free N-terminal amine)
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Boc-O-methyl-L-threonine

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIEA)

1-Hydroxybenzotriazole (HOBt)

Dicyclohexylcarbodiimide (DCC) or other coupling agent

Dimethylformamide (DMF)

Isopropyl alcohol (IPA)

Procedure:

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[4]

Boc Deprotection:

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[5]

Drain the solution, add a fresh 50% TFA/DCM solution, and agitate for an additional 20-30

minutes to ensure complete removal of the Boc group.[4][5]

Washing: Wash the resin thoroughly with DCM (3 times) followed by IPA (2 times) to remove

residual TFA.[4][5]

Neutralization:

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize

the trifluoroacetate salt of the N-terminal amine.[4]

Repeat the neutralization step to ensure a free amine is present for the coupling reaction.

[4]

Wash the resin with DCM (3 times).[4]
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Amino Acid Coupling:

In a separate vessel, dissolve Boc-O-methyl-L-threonine (3 equivalents relative to resin

loading) and HOBt (3 equivalents) in a minimal amount of DMF.[4]

In another vessel, dissolve DCC (3 equivalents) in DCM.[4]

Pre-activate the amino acid by adding the DCC solution to the amino acid/HOBt solution

and allowing it to react for 10-15 minutes at 0°C.[4]

Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours, or

until a completion test (e.g., ninhydrin test) is negative.

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

The cycle can now be repeated with the next amino acid.

Protocol 3: Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid

support and remove all side-chain protecting groups.

Materials:

Completed peptide-resin

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

Scavengers (e.g., anisole, thioanisole)

Cold diethyl ether

Procedure:

Preparation: Ensure the N-terminal Boc-group is removed by treating the resin with TFA as

described in the SPPS protocol.

Cleavage: Treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of

appropriate scavengers to cleave the peptide from the resin and remove side-chain
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protecting groups. This step requires specialized equipment and safety precautions due to

the hazardous nature of the strong acids.

Precipitation: After the cleavage reaction, the strong acid is removed, and the crude peptide

is precipitated by adding cold diethyl ether.[4]

Purification: The precipitated peptide is then washed with cold diethyl ether, dried, and

purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Workflow and Pathway Visualizations
The following diagrams illustrate the key chemical transformations and the overall workflow of

solid-phase peptide synthesis utilizing Boc-O-methyl-L-threonine.

Boc-NH-Peptide-Resin Protonated Carbonyl+ H⁺ (from TFA) tert-Butyl Cation +
Carbamic Acid Intermediate

Cleavage H₃N⁺-Peptide-ResinDecarboxylation

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed Boc deprotection.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b558113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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